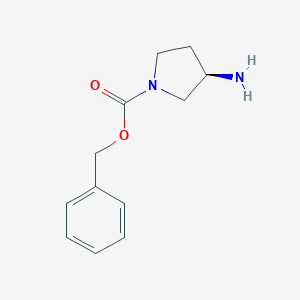

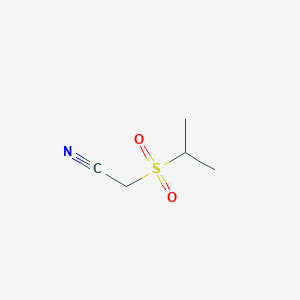

(Isopropylsulphonyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(Isopropylsulphonyl)acetonitrile" often involves complex reactions where acetonitrile plays a critical role either as a solvent or a reactant. For instance, the synthesis of N-phenyl isoquinolone-1-phosphonates showcases acetonitrile's utility in facilitating the Kabachnik-Fields reaction, a multi-component process that yields compounds with significant potential in various chemical applications (Borse et al., 2012).

Molecular Structure Analysis

Studies involving acetonitrile "adducts" provide insights into the complex molecular structures that can form with acetonitrile's involvement. The crystal structures of such adducts reveal dimeric anions and complex cation formations, highlighting the role of acetonitrile in supporting diverse molecular architectures (Crisci & Meyer, 1998).

Chemical Reactions and Properties

The reactivity of acetonitrile-based compounds, including those with sulphonyl groups, is a rich area of study. For example, the nucleophilic substitution reactions of isopropyl arenesulphonates with anilines and benzylamines in acetonitrile demonstrate the compound's versatility and reactive potential under various conditions (Oh et al., 1993).

Physical Properties Analysis

The physical properties of acetonitrile and its derivatives, including solubility, phase behavior, and interactions with other chemicals, are essential for understanding its utility in synthesis and other applications. Research on acetonitrile's role as a solvent and in forming complex molecular structures offers valuable insights into its physical characteristics and how they can be leveraged in chemical synthesis and analysis.

Chemical Properties Analysis

The chemical properties of acetonitrile-related compounds, such as their reactivity, stability, and functional group transformations, are crucial for their application in various chemical syntheses and industrial processes. Studies on the electrochemical behavior and reaction mechanisms involving acetonitrile highlight the intricate dynamics and potential utility of these compounds in advancing chemical research and applications (Cauquis et al., 1981).

Applications De Recherche Scientifique

-

Acetonitrile , a related compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

-

Acetonitrile , a related compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

-

Acetonitrile , a related compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Safety And Hazards

The safety information for (Isopropylsulphonyl)acetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

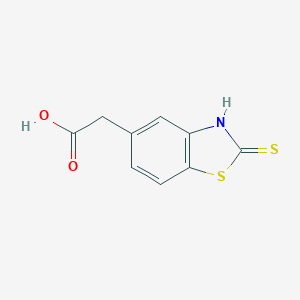

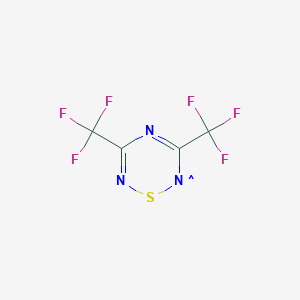

2-propan-2-ylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQCBCJTUWIOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380995 |

Source

|

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylsulfonyl)acetonitrile | |

CAS RN |

120069-21-8 |

Source

|

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)